molecular formula C21H27ClN2 B13527104 N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine

N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine

Cat. No.: B13527104
M. Wt: 342.9 g/mol
InChI Key: JGESAIKZIJITDA-UHFFFAOYSA-N
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Description

N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a chlorophenyl group and a phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzhydryl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like hydroxide or alkoxide ions, typically in polar solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses and providing relief from symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its ability to interact with histamine receptors with high affinity makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C21H27ClN2

Molecular Weight

342.9 g/mol

IUPAC Name

N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C21H27ClN2/c1-16(2)24-13-11-21(12-14-24)23-15-17-3-5-18(6-4-17)19-7-9-20(22)10-8-19/h3-10,16,21,23H,11-15H2,1-2H3

InChI Key

JGESAIKZIJITDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NCC2=CC=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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